Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
Description
Properties
Molecular Formula |
C19H15NO4S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15NO4S2/c1-23-15-9-7-14(8-10-15)20-17(21)16(26-19(20)25)11-12-3-5-13(6-4-12)18(22)24-2/h3-11H,1-2H3/b16-11- |
InChI Key |
OQUXARYYEBVOGF-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of Thiourea Intermediate :
4-Methoxyphenyl isothiocyanate reacts with chloroacetic acid in aqueous basic conditions (e.g., NaOH) to form a thiourea intermediate. The sulfur atom attacks the electrophilic carbonyl carbon of chloroacetic acid, displacing chloride and forming a thioether bond. -
Cyclization :
Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon results in cyclization, yielding the thiazolidinone ring. -
Acid Hydrolysis :
The intermediate 2-imino-4-thiazolidinone undergoes hydrolysis under acidic conditions (HCl) to produce the 4-oxo-2-thioxo derivative.
Reaction Conditions :
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. Kumar et al. demonstrated that irradiating the thiourea intermediate at 250 W for 5 minutes achieves 83% yield, comparable to conventional methods but with a 10-fold reduction in time.
Knoevenagel Condensation with Methyl 4-Formylbenzoate
The exocyclic double bond in the target compound arises from a Knoevenagel condensation between the thiazolidinone’s active methylene group and methyl 4-formylbenzoate.
Catalytic Strategies
-
Base Catalysts : Piperidine or triethylamine in ethanol promotes enolate formation, enabling nucleophilic attack on the aldehyde.
-
Solid Acid Catalysts : β-Cyclodextrin-SO3H enhances electrophilicity of the aldehyde and activates the thiazolidinone’s methylene group, achieving yields >90%.
-
Nano-Catalysts : CoFe2O4@SiO2/PrNH2 nanoparticles provide a high surface area for imine intermediate formation, reducing reaction time to 2–3 hours.
Reaction Conditions :
Stereochemical Control
The (Z)-configuration of the exocyclic double bond is favored due to conjugation with the thiazolidinone’s electron-withdrawing groups. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, as observed in analogous structures.
One-Pot Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining cyclocondensation and Knoevenagel steps in a single vessel.
Reaction Components
-
4-Methoxyphenylamine
-
Carbon Disulfide (Sulfur source)
-
Methyl 4-Formylbenzoate
-
Chloroacetic Acid
Mechanism
-
Thiazolidinone Formation :
4-Methoxyphenylamine reacts with carbon disulfide and chloroacetic acid to generate the thiazolidinone core. -
In Situ Condensation :
The aldehyde group of methyl 4-formylbenzoate undergoes Knoevenagel condensation without intermediate isolation.
Optimization :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional Cyclization | None | 8–10 | 70–85 | Low cost, simple setup |
| Microwave-Assisted | None | 0.5 | 83 | Rapid, energy-efficient |
| Knoevenagel (Base) | Piperidine | 4–6 | 85–90 | Mild conditions |
| MCR with Nano-Catalyst | CdZr4(PO4)6 | 3–4 | 90–94 | High yield, recyclable catalyst |
Structural Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues
Core Thiazolidinone Derivatives
The target compound shares structural homology with several 4-thiazolidinone derivatives:
- Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate (): Features a 4-chlorophenyl group and a dichlorothiazole ring, enhancing halogen-based interactions.
- 4-{(Z)-[3-(2-Methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (): Substituted with a 2-methoxyphenyl group and a carboxylic acid, differing in solubility and hydrogen-bonding capacity.
- 2-Methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl 4-methylbenzoate (): Incorporates a trifluoromethylphenyl group, introducing strong electron-withdrawing effects compared to the methoxy group.
Table 1: Substituent Comparison
Physical and Chemical Properties
Melting Points and Stability
Spectral Characterization
Antimicrobial Potential
- identifies (Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one as a lead antibacterial agent, suggesting that the methoxyphenyl and benzoate groups in the target compound may enhance membrane permeability .
- highlights anti-Toxoplasma gondii activity in chlorophenyl-substituted thiazolidinones, indicating that halogenation at R₁ could modulate antiparasitic efficacy .
Biological Activity
Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 371.43 g/mol. The structural complexity arises from the combination of a methoxyphenyl group and a thiazolidine moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. A study focusing on similar thiazolidine derivatives reported that compounds showed potent activity against various Gram-positive and Gram-negative bacteria, often outperforming conventional antibiotics like ampicillin .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli demonstrated the highest resistance among the tested strains .
Antifungal Activity
In addition to antibacterial effects, similar compounds have exhibited antifungal properties. The Minimum Inhibitory Concentration (MIC) values for antifungal activity ranged from 0.004 to 0.06 mg/mL, with certain derivatives showing excellent efficacy against fungi such as Trichoderma viride and moderate resistance in species like Aspergillus fumigatus .
The mechanism by which these compounds exert their biological effects likely involves interaction with bacterial cell wall synthesis or disruption of cellular metabolism through enzyme inhibition. The presence of the thiazolidine ring may facilitate interactions with thiol-containing proteins, thereby modulating their activity and leading to antimicrobial effects.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on various thiazolidine derivatives indicated that the compound's structure significantly influences its antibacterial potency. The most active derivative achieved an MIC as low as 0.004 mg/mL against E. coli, suggesting that structural modifications can enhance biological activity substantially .
- Comparative Analysis : In comparative studies, methyl derivatives were consistently more effective than their ethyl counterparts in inhibiting bacterial growth, highlighting the importance of substituent groups in enhancing antimicrobial properties .
Q & A
Basic: What are the key synthetic routes for Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Condensation : Reacting 4-methoxybenzaldehyde derivatives with thiosemicarbazide or thiourea to form the thiazolidinone core .
Knoevenagel Reaction : Introducing the benzylidene group via condensation between the thiazolidinone intermediate and methyl 4-formylbenzoate under basic conditions (e.g., piperidine) in ethanol or DMSO .
Esterification : Final esterification using methanol and catalytic acid (e.g., H₂SO₄) to yield the methyl benzoate moiety .
Key Conditions :
- Solvents: Ethanol, DMF, or THF under reflux (60–80°C) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thiazolidinone protons (δ 4.5–5.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and thiocarbonyl (C=S, δ ~190 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- IR Spectroscopy : Detects C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
Basic: What initial biological screenings are recommended for this compound?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Activity : DPPH radical scavenging assay .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Note : Thiazolidinone derivatives often exhibit dose-dependent activity; use concentrations ranging 10–100 µM .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Maintain reflux at 70–80°C for Knoevenagel condensation to avoid side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate intermediate formation .
Example : A 76% yield was achieved using THF and triethylamine under N₂ .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, conflicting C=S signals in IR can be clarified via ¹³C NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration of the benzylidene group) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Advanced: What strategies enhance the bioactivity of the thiazolidinone core?
Methodological Answer:
- Substituent Modification :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) on the arylidene moiety improve antimicrobial activity .
- Alkoxy Chains (e.g., -OCH₂CH₃) increase lipophilicity and membrane permeability .
- Structure-Activity Relationship (SAR) :
- Thioxo vs. Oxo : The 2-thioxo group enhances enzyme inhibition (e.g., α-glucosidase) compared to 4-oxo .
Advanced: What in silico methods predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR kinase). Focus on hydrogen bonding with the thiazolidinone core and π-π stacking with aromatic substituents .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the methoxy group) using Schrödinger .
- ADMET Prediction : SwissADME predicts solubility (LogP ~3.5) and CYP450 inhibition risks .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell media .
- Prodrug Design : Introduce hydroxyl or amine groups for salt formation (e.g., HCl salts) .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
